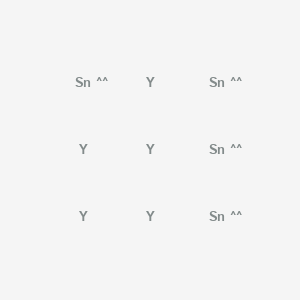
CID 71351977
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound identified as “CID 71351977” is a chemical entity with unique properties and applications. This compound is of significant interest in various fields of scientific research due to its distinctive chemical structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “CID 71351977” involves a series of chemical reactions that require precise conditions. The preparation methods typically include:
Initial Reactants: The synthesis begins with specific starting materials that undergo a series of transformations.
Reaction Conditions: These reactions often require controlled temperatures, pressures, and the presence of catalysts to ensure the desired product is obtained.
Purification: The final product is purified using techniques such as crystallization, distillation, or chromatography to achieve high purity.
Industrial Production Methods
In an industrial setting, the production of “this compound” is scaled up to meet demand. This involves:
Large-Scale Reactors: Utilizing large reactors to handle the increased volume of reactants.
Optimization of Conditions: Fine-tuning reaction conditions to maximize yield and minimize by-products.
Automation: Implementing automated systems for monitoring and controlling the reaction parameters to ensure consistency and safety.
Chemical Reactions Analysis
Types of Reactions
“CID 71351977” undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
The reactions involving “this compound” typically use:
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide for oxidation reactions.
Reducing Agents: Like sodium borohydride or lithium aluminum hydride for reduction reactions.
Catalysts: Various catalysts may be used to facilitate the reactions, including transition metal catalysts.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. These products can include various derivatives and intermediates that are useful in further chemical synthesis.
Scientific Research Applications
“CID 71351977” has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the production of materials, chemicals, and pharmaceuticals.
Mechanism of Action
The mechanism by which “CID 71351977” exerts its effects involves:
Molecular Targets: The compound interacts with specific molecular targets, such as enzymes or receptors.
Pathways: It may modulate biochemical pathways, leading to changes in cellular processes.
Binding: The binding of the compound to its targets can result in inhibition or activation of the target’s function.
Properties
Molecular Formula |
Sn4Y5 |
|---|---|
Molecular Weight |
919.4 g/mol |
InChI |
InChI=1S/4Sn.5Y |
InChI Key |
IXXBNVVSUQVSRE-UHFFFAOYSA-N |
Canonical SMILES |
[Y].[Y].[Y].[Y].[Y].[Sn].[Sn].[Sn].[Sn] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Trimethyl[(2-methylacryloyl)oxy]stannane](/img/structure/B14715823.png)
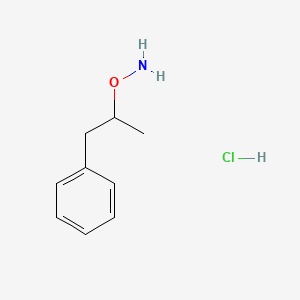
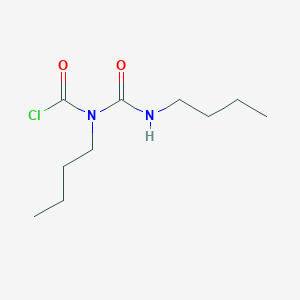
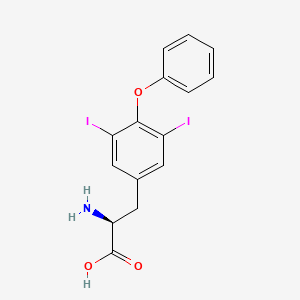
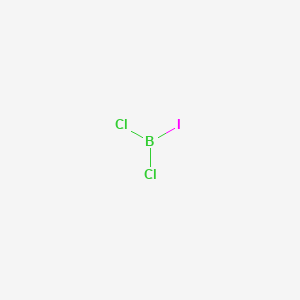
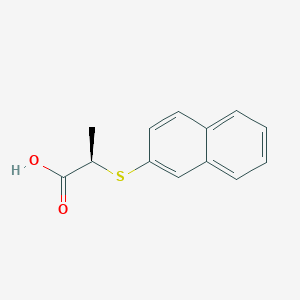
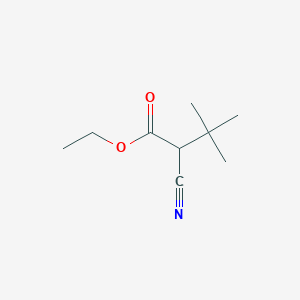

![Dioctyl 3,3'-[ethane-1,2-diylbis(oxy)]dipropanoate](/img/structure/B14715877.png)

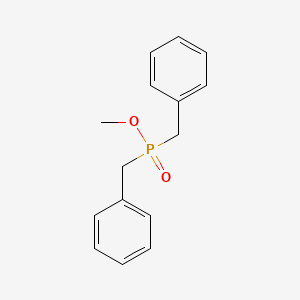
![1-[(E)-Methyldiazenyl]cyclohexyl acetate](/img/structure/B14715893.png)


